8-Bromo-5-methylquinolin-4-ol
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Overview
Description
8-Bromo-5-methylquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methylquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of 5-methylquinolin-4-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, yielding 5-methylquinolin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Methylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-5-methylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinolin-4-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methylquinolin-4-ol: Lacks the bromine atom, which may reduce its potential for certain chemical reactions.
Quinolin-4-ol: The parent compound without any substituents, offering a baseline for comparison.
Uniqueness
The combination of these substituents allows for a broader range of chemical reactions and potential biological activities compared to its similar compounds .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
8-bromo-5-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-7(11)10-9(6)8(13)4-5-12-10/h2-5H,1H3,(H,12,13) |
InChI Key |
AFQRIUJAOZPDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=C(C=C1)Br |
Origin of Product |
United States |
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